molecular formula C21H14N4O4S2 B11540837 N'-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-3-hydroxybenzohydrazide

N'-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-3-hydroxybenzohydrazide

Cat. No.: B11540837
M. Wt: 450.5 g/mol
InChI Key: QTYQYYWMFWKXGM-WSDLNYQXSA-N
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Description

N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-3-hydroxybenzohydrazide is a complex organic compound that features a benzothiazole ring, a nitrophenyl group, and a hydroxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-3-hydroxybenzohydrazide typically involves the condensation of 4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde with 3-hydroxybenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-3-hydroxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

Scientific Research Applications

N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-3-hydroxybenzohydrazide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-3-hydroxybenzohydrazide is unique due to its combination of a benzothiazole ring and a nitrophenyl group, which imparts specific electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C21H14N4O4S2

Molecular Weight

450.5 g/mol

IUPAC Name

N-[(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylideneamino]-3-hydroxybenzamide

InChI

InChI=1S/C21H14N4O4S2/c26-15-5-3-4-14(11-15)20(27)24-22-12-13-8-9-19(17(10-13)25(28)29)31-21-23-16-6-1-2-7-18(16)30-21/h1-12,26H,(H,24,27)/b22-12+

InChI Key

QTYQYYWMFWKXGM-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)/C=N/NC(=O)C4=CC(=CC=C4)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C=NNC(=O)C4=CC(=CC=C4)O)[N+](=O)[O-]

Origin of Product

United States

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